molecular formula C7H14ClNO2 B6225123 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride CAS No. 1449501-61-4

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride

Cat. No. B6225123
CAS RN: 1449501-61-4
M. Wt: 179.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Ethyl(methyl)amino]but-2-enoic acid hydrochloride, also known as EMAA-HCl, is an organic compound that is used in a variety of scientific applications. EMAA-HCl is a small molecule that is used in research and development to study the biochemical and physiological effects of compounds on living organisms. It has been used in a wide range of research areas, including neuroscience, biochemistry, and pharmacology. EMAA-HCl is a versatile compound that has been used in the study of a variety of diseases and conditions.

Scientific Research Applications

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of compounds on living organisms. 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride has been used in neuroscience to study the effects of different compounds on the nervous system. It has also been used in biochemistry to study the effects of compounds on the metabolism of cells. In addition, 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride has been used in pharmacology to study the effects of drugs on the body.

Mechanism of Action

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride inhibits the activity of MAO, which leads to an increase in the levels of these neurotransmitters in the brain. This can lead to an increase in mood, energy, and focus.
Biochemical and Physiological Effects
4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride has been found to have a variety of biochemical and physiological effects on living organisms. It has been found to be an inhibitor of the enzyme MAO, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to an increase in mood, energy, and focus. 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride has also been found to have anti-inflammatory and anti-oxidative effects, which can be beneficial in the treatment of a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

The use of 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride in laboratory experiments has a number of advantages and limitations. The advantages of using 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride include its low cost, ease of synthesis, and its ability to be used in a variety of research applications. The limitations of using 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride include its potential toxicity, its short half-life, and its potential to cause side effects.

Future Directions

The use of 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride in scientific research has a number of potential future directions. These include its potential use in the study of neurological and psychiatric disorders, its potential use in cancer research, and its potential use in the study of drug interactions. In addition, 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride could be used to study the effects of compounds on the immune system, as well as its potential use in the development of novel therapeutic agents.

Synthesis Methods

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride is synthesized from ethylbromoacetate and methyl aminobutyrate hydrochloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by recrystallization. The product is then purified by column chromatography and the purity is determined by HPLC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride involves the reaction of ethyl acrylate with methylamine to form N-methyl-N-ethylprop-2-enamide, which is then hydrolyzed to form 4-[ethyl(methyl)amino]but-2-enoic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ethyl acrylate", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl acrylate is reacted with excess methylamine in the presence of a catalyst such as sodium methoxide to form N-methyl-N-ethylprop-2-enamide.", "Step 2: The resulting amide is hydrolyzed using an acid such as hydrochloric acid to form 4-[ethyl(methyl)amino]but-2-enoic acid.", "Step 3: The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of 4-[ethyl(methyl)amino]but-2-enoic acid." ] }

CAS RN

1449501-61-4

Product Name

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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